ethyl 5,5,7,7-tetramethyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 5,5,7,7-tetramethyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS: 887897-93-0) is a thienopyridine derivative characterized by a fused bicyclic core structure. Its molecular formula is C₂₀H₂�₅N₃O₂S, with a molecular weight of 371.4964 g/mol . The compound features:
- A 4-methylbenzamido group at position 2, which may influence solubility and intermolecular interactions.
- An ethyl carboxylate ester at position 3, a common functional group in prodrug design to enhance bioavailability.
The SMILES notation (Cc1ccc(cc1)C(=O)Nc1sc2c(c1C(=O)N)CC(NC2(C)C)(C)C) highlights the spatial arrangement of substituents, including the methyl groups on the pyridine ring and the aromatic benzamide moiety .
Properties
IUPAC Name |
ethyl 5,5,7,7-tetramethyl-2-[(4-methylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-7-27-20(26)16-15-12-21(3,4)24-22(5,6)17(15)28-19(16)23-18(25)14-10-8-13(2)9-11-14/h8-11,24H,7,12H2,1-6H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVFLEDAMZJLSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,5,7,7-tetramethyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted pyridines and thiophenes, which undergo a series of reactions such as alkylation, acylation, and cyclization. The reaction conditions may vary, but common reagents include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and time) ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,5,7,7-tetramethyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 5,5,7,7-tetramethyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5,5,7,7-tetramethyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thienopyridine derivatives are widely studied for their pharmacological and material science applications. Below is a detailed comparison of the target compound with structurally analogous molecules:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Substituent Effects on Solubility: The 4-methylbenzamido group in the target compound likely reduces aqueous solubility compared to the thiophene-2-amido analog (higher lipophilicity) .
Synthetic Routes: Similar compounds (e.g., and ) are synthesized via amidation reactions or condensation with aldehydes, suggesting shared methodologies for introducing substituents . The target compound’s synthesis likely involves coupling 4-methylbenzoyl chloride to a thienopyridine precursor, followed by esterification .
Biological and Material Applications :
- Thiophene-containing analogs (e.g., 896680-18-5) may exhibit enhanced electrochemical properties due to sulfur’s electron-rich nature, relevant for organic electronics .
- The 6-benzyl substituent in 1217119-07-7 could improve binding to hydrophobic enzyme pockets, a trait explored in kinase inhibitor research .
Physicochemical and Functional Differences
- Thermal Stability: Tetramethyl substitution in the target compound likely increases thermal stability compared to non-methylated analogs (e.g., ’s nitro-substituted derivative) .
- Electrophilic Reactivity : The absence of electron-withdrawing groups (e.g., nitro in ’s 9c) in the target compound suggests lower susceptibility to nucleophilic attack .
Biological Activity
Ethyl 5,5,7,7-tetramethyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of thienopyridine derivatives. This compound is of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structural features of this compound enable it to interact with various biological targets.
Chemical Structure and Properties
The molecular structure of this compound includes a thieno[2,3-c]pyridine core with a carboxylate group and a substituted benzamide moiety. This structure is responsible for its diverse biological activities.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and proteins involved in cellular processes. The thienopyridine core is known to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival pathways.
- Antimicrobial Activity : The compound has shown potential against various bacterial strains by disrupting their cellular integrity.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of thienopyridine derivatives. For instance:
- Case Study 1 : A series of thienopyridines were synthesized and tested for antibacterial activity using the disk diffusion method. Results indicated that compounds with electron-withdrawing groups exhibited reduced activity against Gram-negative bacteria but maintained efficacy against Gram-positive strains .
| Compound | Gram-positive Activity (µg/mL) | Gram-negative Activity (µg/mL) |
|---|---|---|
| 4a | 25 | ≥200 |
| 4b | 12.5 | ≥200 |
| 5b | 6.25 | 100 |
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Case Study 2 : In vitro assays revealed that the compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Comparative Analysis
When compared to other thienopyridine derivatives and benzamide compounds:
| Compound Type | Example Compound | Biological Activity |
|---|---|---|
| Thienopyridine | Sulfathiazole | Antimicrobial |
| Benzamide | 4-chloro-benzamide | RET kinase inhibition |
| Ethyl Thienopyridine Derivative | Ethyl 5,5,7,7-tetramethyl | Antimicrobial & Anticancer |
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing this compound, and how are key functional groups introduced?
- The compound’s thieno[2,3-c]pyridine core can be synthesized via cyclocondensation reactions. For example, a thiouracil intermediate may react with substituted aldehydes under reflux with sodium acetate in acetic anhydride/acetic acid, analogous to methods used for related thiazolo[3,2-a]pyrimidines . The 4-methylbenzamido group is likely introduced via amide coupling, using activated esters or carbodiimide-mediated reactions, as seen in similar benzamido-thiophene derivatives .
Q. What spectroscopic methods are critical for structural confirmation, and how are spectral discrepancies resolved?
- NMR : Analyze - and -NMR to confirm substituent integration and stereochemistry. For example, aromatic protons in the 4-methylbenzamido group typically appear as distinct doublets (δ 7.2–7.4 ppm), while methyl groups resonate as singlets (δ 2.3–2.5 ppm) .
- IR : Validate amide C=O stretches (~1650–1680 cm) and ester C=O (~1700–1740 cm) .
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (e.g., M peaks matching the molecular formula) .
- X-ray Crystallography : Resolve ambiguous signals by determining crystal packing and bond angles, as demonstrated for structurally similar thiazolo-pyrimidines (mean C–C bond length: 0.004 Å; R factor: ≤0.058) .
Q. What safety protocols are essential for handling this compound, given conflicting hazard data?
- While some safety data sheets classify it as non-hazardous , others note potential skin/eye irritation (H315, H319) and respiratory sensitization (H334) . Mitigation strategies include:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions.
- First Aid : Flush eyes with water for 15 minutes; wash skin with soap .
Advanced Research Questions
Q. How can reaction yields be optimized when modifying substituents on the thienopyridine core?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, as shown in cyclization reactions of pyrimidoquinazolines .
- Catalysis : Use Lewis acids (e.g., ZnCl) or phase-transfer catalysts to accelerate amide bond formation .
- Temperature Control : Reflux conditions (100–120°C) improve cyclization efficiency but may require inert atmospheres to prevent oxidation .
Q. How should researchers address inconsistencies in -NMR data for methyl groups in crowded regions?
- Decoupling Experiments : Use - COSY to differentiate overlapping methyl signals.
- Variable Temperature NMR : Elevate temperature to reduce signal splitting caused by restricted rotation (e.g., tetramethyl groups) .
- Comparative Analysis : Cross-check with analogs (e.g., ethyl 2-(pyridine-4-carboxamido) derivatives) to identify characteristic shifts .
Q. What computational approaches predict the compound’s bioactivity or physicochemical properties?
- DFT Calculations : Optimize geometry using Gaussian or ORCA to assess electronic effects of tetramethyl and benzamido groups on reactivity .
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina, leveraging structural data from X-ray studies .
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability, critical for drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
